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Compound of Interest

Compound Name: EML 425

Cat. No.: B15570491 Get Quote

Technical Support Center: EML 425
Welcome to the EML 425 Technical Support Center. This resource is designed for researchers,

scientists, and drug development professionals to provide guidance on identifying and

mitigating potential off-target effects of EML 425, a potent, reversible, and non-competitive dual

inhibitor of CBP and p300 histone acetyltransferases (HATs).

Frequently Asked Questions (FAQs)
Q1: What is EML 425 and what are its primary targets?

EML 425 is a cell-permeable small molecule that selectively inhibits the catalytic activity of two

closely related histone acetyltransferases (HATs): CREB-binding protein (CBP) and p300.[1][2]

It acts as a dual inhibitor with IC₅₀ values of 1.1 µM for CBP and 2.9 µM for p300.[1] The

inhibition is reversible and non-competitive with respect to both acetyl-CoA and histone

substrates.[2] By inhibiting CBP/p300, EML 425 can induce a reduction in histone acetylation,

leading to cell cycle arrest, particularly in the G0/G1 phase, and an increase in apoptosis in

certain cell types.[1]

Q2: What are off-target effects and why are they a concern for CBP/p300 inhibitors like EML
425?

Off-target effects occur when a drug or chemical compound interacts with proteins other than

its intended target. For CBP/p300 inhibitors, this is a significant consideration due to the
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conserved nature of the acetyl-CoA binding site within the HAT domain and the presence of

bromodomains, which are also found in other protein families like the BET proteins. Unintended

interactions can lead to misleading experimental results, cellular toxicity, and a lack of

translatable findings in drug development. Therefore, thorough off-target profiling is essential to

ensure that the observed biological effects are genuinely due to the inhibition of CBP and p300.

Q3: What are the initial steps to investigate potential off-target effects of EML 425 in my

experiments?

A multi-pronged approach is recommended to investigate off-target effects:

Use the Lowest Effective Concentration: Titrate EML 425 in your cellular assays to determine

the lowest concentration that elicits the desired on-target effect (e.g., reduction in H3K27ac).

Higher concentrations increase the likelihood of engaging lower-affinity off-targets.

Include Structurally Unrelated Inhibitors: Compare the phenotype observed with EML 425 to

that of other well-characterized, structurally distinct CBP/p300 inhibitors (e.g., A-485). A

consistent phenotype across different inhibitor scaffolds strengthens the evidence for on-

target activity.

Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to specifically knock down or

knock out CBP and/or p300. If the phenotype observed with EML 425 is recapitulated by

genetic perturbation of its targets, it provides strong evidence for on-target action.

Troubleshooting Guides
Problem 1: I am observing significant cytotoxicity at concentrations expected to be selective for

CBP/p300.

Possible Cause: This could be due to off-target effects, particularly if the cytotoxicity is

observed in cell lines not known to be dependent on CBP/p300 activity.

Troubleshooting Steps:

Confirm On-Target Engagement: Perform a cellular histone acetylation assay (see Protocol

2) to confirm that EML 425 is inhibiting CBP/p300 activity at the concentrations used.
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Perform a Dose-Response Curve: Determine the IC₅₀ for CBP/p300 inhibition and the CC₅₀

(50% cytotoxic concentration) in your cell line. A large window between the IC₅₀ and CC₅₀

suggests that the cytotoxicity may not be directly linked to on-target inhibition.

Broad-Spectrum Off-Target Screening: If the issue persists, consider a broader off-target

screening approach, such as a kinase selectivity panel or a proteomics-based method (see

Protocol 4) to identify potential unintended targets.

Problem 2: My results with EML 425 are inconsistent with published data for other CBP/p300

inhibitors.

Possible Cause: This could be due to differences in experimental conditions, cell-line specific

effects, or a unique off-target profile of EML 425.

Troubleshooting Steps:

Verify Compound Integrity: Ensure the purity and stability of your EML 425 stock.

Standardize Experimental Conditions: Align your experimental protocols (e.g., cell density,

treatment duration, assay methods) with those reported in the literature as closely as

possible.

Cell Line Authentication: Confirm the identity of your cell line.

Comparative Analysis: Test a reference CBP/p300 inhibitor (e.g., A-485) alongside EML 425
in your assays to determine if the discrepancy is compound-specific.

Data Presentation: Representative Selectivity of
CBP/p300 Inhibitors
Note: Publicly available, comprehensive off-target screening data for EML 425 is limited. The

following tables present representative data for other well-characterized CBP/p300 inhibitors to

illustrate the expected selectivity profiles.

Table 1: In Vitro HAT Selectivity Profile
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This table shows the half-maximal inhibitory concentration (IC₅₀) of various CBP/p300 inhibitors

against a panel of different histone acetyltransferases. High selectivity is indicated by a

significantly lower IC₅₀ for CBP/p300 compared to other HATs.

Compound p300 (IC₅₀, nM) CBP (IC₅₀, nM)
PCAF (IC₅₀,
nM)

GCN5 (IC₅₀,
nM)

EML 425 2900 1100
>50,000

(selective)

>50,000

(selective)

A-485

(Reference)
9.8 2.6 >10,000 >10,000

C646

(Reference)
400 (Ki) - >100,000 >100,000

Table 2: Bromodomain Selectivity Profile

This table illustrates the selectivity of bromodomain-targeting CBP/p300 inhibitors against the

bromodomains of the BET family (e.g., BRD4), a common source of off-target effects.

Compound CBP (Kd, nM) p300 (Kd, nM)
BRD4(1) (Kd,
nM)

Selectivity
(BRD4(1)/CBP)

CCS1477

(Reference)
1.7 1.3 222 ~130-fold

SGC-CBP30

(Reference)
21 32 840 ~40-fold

GNE-272

(Reference)
- - - >650-fold

Experimental Protocols
Protocol 1: In Vitro Histone Acetyltransferase (HAT) Assay

Objective: To determine the direct inhibitory effect of EML 425 on the enzymatic activity of

purified CBP and p300.
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Methodology:

Reagent Preparation:

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM

EDTA).

Reconstitute recombinant human p300 or CBP enzyme.

Prepare a histone H3 peptide substrate solution.

Prepare a solution of Acetyl-Coenzyme A (acetyl-CoA), which can be radiolabeled ([³H]-

acetyl-CoA) or unlabeled, depending on the detection method.

Prepare serial dilutions of EML 425 in DMSO, with a final DMSO concentration in the

assay kept below 1%.

Assay Procedure:

In a 96-well plate, add the reaction buffer, histone H3 peptide, and EML 425 at various

concentrations.

Initiate the reaction by adding the p300/CBP enzyme and acetyl-CoA.

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

Stop the reaction by adding an acid solution (e.g., acetic acid).

Detection and Data Analysis:

Radiometric Assay: If using [³H]-acetyl-CoA, spot the reaction mixture onto P81

phosphocellulose paper, wash to remove unincorporated [³H]-acetyl-CoA, and measure

the incorporated radioactivity using a scintillation counter.

Fluorescence-Based Assay: If using a fluorometric kit, follow the manufacturer's

instructions, which typically involve detecting the production of Coenzyme A (CoA-SH).

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b15570491?utm_src=pdf-body
https://www.benchchem.com/product/b15570491?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the percent inhibition for each EML 425 concentration relative to the vehicle

control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cellular Histone Acetylation Assay

Objective: To measure the effect of EML 425 on histone acetylation levels within a cellular

context.

Methodology:

Cell Culture and Treatment:

Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

Treat the cells with a serial dilution of EML 425 for a specified duration (e.g., 4-24 hours).

Include a vehicle control (DMSO) and a positive control (e.g., a known CBP/p300

inhibitor).

Cell Lysis and Histone Extraction:

Wash the cells with PBS and then lyse them using a suitable lysis buffer.

For some ELISA-based kits, cells can be fixed directly in the wells.

Alternatively, prepare nuclear extracts and acid-extract the histones.

Detection and Quantification:

Western Blotting: Separate the extracted histones by SDS-PAGE, transfer to a membrane,

and probe with antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K27)

and a loading control (e.g., anti-total Histone H3).

ELISA-Based Assay: Use a commercially available histone acetylation ELISA kit. These

kits typically involve capturing total histones in antibody-coated wells and then detecting

the acetylated fraction with a specific antibody and a colorimetric or fluorometric readout.

Data Analysis:
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For Western blots, quantify the band intensities and normalize the acetyl-histone signal to

the total histone signal.

For ELISA assays, calculate the absorbance or fluorescence and normalize to the vehicle

control.

Determine the EC₅₀ value, which is the concentration of EML 425 that causes a 50%

reduction in the cellular histone acetylation signal.

Protocol 3: Chromatin Immunoprecipitation (ChIP)-qPCR

Objective: To determine if EML 425 treatment alters the acetylation of histones at specific

genomic loci (e.g., promoters or enhancers of target genes).

Methodology:

Cell Treatment and Cross-linking:

Treat cultured cells with EML 425 or vehicle control.

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and

incubating for a short period (e.g., 10 minutes) at room temperature.

Quench the cross-linking reaction with glycine.

Chromatin Preparation:

Lyse the cells and isolate the nuclei.

Shear the chromatin into fragments of 200-500 bp using sonication.

Immunoprecipitation:

Incubate the sheared chromatin overnight with an antibody specific for an acetylation mark

of interest (e.g., anti-H3K27ac) or a negative control antibody (e.g., normal rabbit IgG).

Capture the antibody-chromatin complexes using protein A/G magnetic beads.
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Wash the beads to remove non-specifically bound chromatin.

Elution and DNA Purification:

Elute the chromatin from the beads and reverse the protein-DNA cross-links by heating in

the presence of a high salt concentration.

Treat with RNase A and Proteinase K to remove RNA and proteins.

Purify the DNA using a standard DNA purification kit.

Quantitative PCR (qPCR):

Perform qPCR using primers designed to amplify specific genomic regions of interest

(e.g., the promoter of a known CBP/p300 target gene).

Analyze the data using the percent input method, where the amount of

immunoprecipitated DNA is expressed as a percentage of the starting chromatin material.

Protocol 4: Proteomic Profiling of Off-Targets (Affinity-Based)

Objective: To identify potential off-target proteins of EML 425 in an unbiased manner.

Methodology:

Probe Synthesis:

Synthesize a derivative of EML 425 that incorporates a linker and an affinity tag (e.g.,

biotin). It is crucial to ensure that the modification does not significantly alter the

compound's primary activity.

Affinity Pulldown:

Incubate the biotinylated EML 425 probe with cell lysate.

To distinguish specific from non-specific binders, include a competition control where the

lysate is pre-incubated with an excess of non-biotinylated EML 425.

Capture the probe-protein complexes using streptavidin-coated beads.
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Wash the beads extensively to remove non-specifically bound proteins.

Protein Elution and Digestion:

Elute the bound proteins from the beads.

Digest the eluted proteins into peptides using trypsin.

Mass Spectrometry and Data Analysis:

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

Identify the proteins that are significantly enriched in the probe-treated sample compared

to the competition control. These are potential off-targets of EML 425.
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Caption: EML 425 inhibits the HAT activity of CBP/p300, preventing histone acetylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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